2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide
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Overview
Description
2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide is a complex organic compound featuring a unique structure that combines an imidazolidine ring with a thiophene-substituted cyclopentyl group
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for anticoagulant therapy . It plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .
Mode of Action
The compound acts as a potent inhibitor of FXa . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . This interaction clarifies the binding mode and the stringent requirements for high affinity .
Biochemical Pathways
The inhibition of FXa produces antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Pharmacokinetics
The compound is characterized by good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite contributes to this property . .
Result of Action
The result of the compound’s action is the prevention and treatment of thromboembolic diseases . By inhibiting FXa, the compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This leads to antithrombotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide typically involves multiple steps:
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Formation of the Cyclopentyl Intermediate: : The initial step involves the synthesis of the 1-(thiophen-3-yl)cyclopentyl intermediate. This can be achieved through a cyclization reaction where thiophene is reacted with a suitable cyclopentane derivative under acidic or basic conditions.
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Imidazolidine Ring Formation: : The next step involves the formation of the imidazolidine ring. This can be done by reacting the cyclopentyl intermediate with an appropriate amine and carbonyl compound under controlled conditions to form the imidazolidine ring.
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Final Coupling Reaction: : The final step is the coupling of the imidazolidine ring with the cyclopentyl intermediate. This is typically achieved through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its incorporation into polymers or other materials could enhance their performance in various applications.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide: Similar structure but with a thiophene ring at a different position.
2-oxo-N-((1-(furan-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide: Similar structure but with a furan ring instead of thiophene.
2-oxo-N-((1-(phenyl)cyclopentyl)methyl)imidazolidine-1-carboxamide: Similar structure but with a phenyl ring instead of thiophene.
Uniqueness
The uniqueness of 2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the thiophene ring can enhance its electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-oxo-N-[(1-thiophen-3-ylcyclopentyl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c18-12-15-6-7-17(12)13(19)16-10-14(4-1-2-5-14)11-3-8-20-9-11/h3,8-9H,1-2,4-7,10H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHSBNWQWLUZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)N2CCNC2=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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